molecular formula C18H17NO3 B554616 trans-Cinnamoyl-phe-OH CAS No. 4950-65-6

trans-Cinnamoyl-phe-OH

Cat. No. B554616
CAS RN: 4950-65-6
M. Wt: 295.3 g/mol
InChI Key: YFHVCODMDZNZEA-PCUGXKRQSA-N
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Description

“trans-Cinnamoyl-phe-OH” is a compound with the molecular formula C18H17NO3 . It has an average mass of 295.332 Da and a mono-isotopic mass of 295.120850 Da .


Synthesis Analysis

The synthesis of compounds similar to “trans-Cinnamoyl-phe-OH” often involves the use of the Phe-Phe motif, a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The microbial production of aromatic compounds, such as cinnamylamine, an aromatic compound derived from L-phenylalanine (L-Phe), is also a method of synthesis . Another method involves the conversion of L-Phe to trans-cinnamic acid (tCA) by phenylalanine ammonia lyase 2 from Arabidopsis thaliana (AtPal2), followed by the reduction of tCA to cinnamaldehyde (cinALD) by the aryl carboxylic acid reductase (Acar) from Nocardia sp .


Molecular Structure Analysis

The molecular structure of “trans-Cinnamoyl-phe-OH” is based on the Phe-Phe motif, which has gained popularity as a minimalist building block for the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The structure is characterized by the presence of a cinnamoyl nucleus .


Chemical Reactions Analysis

The chemical reactions involving “trans-Cinnamoyl-phe-OH” and similar compounds often involve the conversion of L-Phe to trans-cinnamic acid (tCA), followed by the reduction of tCA to cinnamaldehyde (cinALD) . Other reactions may involve the hydroxylation and methylation of trans-CuA to form trans-caffeic acid (trans-CfA) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-Cinnamoyl-phe-OH” include a molecular formula of C18H17NO3, a molar mass of 295.33, a predicted density of 1.222±0.06 g/cm3, a melting point of 191.0-193.0 °C, and a predicted boiling point of 564.8±50.0 °C .

Scientific Research Applications

Bioconversion and Production in Microorganisms

trans-Cinnamic acid (t-CA) has broad biological activities, including antioxidant and antibacterial properties, with potential in food and cosmetic applications. Corynebacterium glutamicum was engineered as a whole-cell catalyst for bioconversion of L-phenylalanine into t-CA, demonstrating a highly efficient bioconversion process and contributing to industrial-scale production of t-CA using microorganisms (Jaewoo Son et al., 2021).

Pathways in Plant Systems

In tea plants and other species, an alternative pathway for trans-Cinnamic acid (CA) formation from L-phenylalanine via phenylpyruvic acid and phenyllactic acid was identified, improving understanding of CA biosynthesis in various plants (Lanting Zeng et al., 2020).

Therapeutic Applications

A synthetic live bacterial therapeutic for phenylketonuria (PKU), a genetic disease, was developed using Escherichia coli Nissle. This strain expressed phenylalanine-metabolizing enzymes, leading to trans-cinnamate production and demonstrating a strategy for treating metabolic disorders (V. Isabella et al., 2018).

Atmospheric Reactions and Environmental Impact

The gas-phase reactions of trans-cinnamaldehyde with OH and NO3 radicals and O3 were investigated, providing insights into the atmospheric behavior of carbonyl compounds derived from biogenic emissions and their environmental impact (Anna M. Smith et al., 1996).

Solubility Enhancement for Industrial Applications

The solubility of trans-cinnamic acid in supercritical CO2, with and without ethanol as a cosolvent, was studied, offering valuable information for its use in food, cosmetics, and pharmaceuticals (A. Cháfer et al., 2009).

Bioconversion Optimization

Optimization of reaction conditions and stabilization studies for bioconversion of trans-cinnamic acid to L-phenylalanine using Rhodotorula glutinis cells were conducted, contributing to the improved production of the essential amino acid L-phenylalanine (A. El-Batal, 2002).

Future Directions

The Phe-Phe motif, which is a key component of “trans-Cinnamoyl-phe-OH”, holds substantial promise for the creation of the next generation of nanomedicines . Future research may focus on the biosynthesis of other amine compounds and lays a foundation for the de novo synthesis of cinnamylamine . Additionally, marine-derived fungi, which are capable of producing diverse polyketides and peptides with unique structures and diverse biological activities, may serve as a unique source of bioactive secondary metabolites .

properties

IUPAC Name

(2S)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(18(21)22)13-15-9-5-2-6-10-15/h1-12,16H,13H2,(H,19,20)(H,21,22)/b12-11+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHVCODMDZNZEA-PCUGXKRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Cinnamoyl-phe-OH

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